molecular formula C8H14N4O B1488955 3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine CAS No. 2098077-92-8

3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine

Cat. No.: B1488955
CAS No.: 2098077-92-8
M. Wt: 182.22 g/mol
InChI Key: LEWWCEDAUUNHAJ-UHFFFAOYSA-N
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Description

3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine is a chemical compound characterized by its unique structure, which includes an azido group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine typically involves the reaction of tetrahydrofuran derivatives with azide sources under controlled conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the tetrahydrofuran ring is replaced by an azide ion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or ozone are used, often in the presence of a catalyst.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

  • Substitution: Various nucleophiles can be used, and the reaction conditions depend on the specific nucleophile and substrate.

Major Products Formed:

  • Oxidation: Nitroso or nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted azetidines or tetrahydrofurans.

Scientific Research Applications

3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, can act as a bioisostere for other functional groups, influencing biological activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Azido-1-((tetrahydrofuran-2-yl)methyl)azetidine is unique due to its specific structural features. Similar compounds include:

  • 3-Azido-4-(hydroxymethyl)tetrahydrofuran derivatives: These compounds share the azido group and tetrahydrofuran ring but differ in the presence of a hydroxymethyl group.

  • Other azetidine derivatives: These compounds may have different substituents on the azetidine ring, leading to varied chemical and biological properties.

Properties

IUPAC Name

3-azido-1-(oxolan-2-ylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c9-11-10-7-4-12(5-7)6-8-2-1-3-13-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWWCEDAUUNHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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